molecular formula C10H11NS B13651947 N,N-Dimethylbenzo[b]thiophen-4-amine

N,N-Dimethylbenzo[b]thiophen-4-amine

Cat. No.: B13651947
M. Wt: 177.27 g/mol
InChI Key: DRBJZRYXDZDBCG-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzo[b]thiophen-4-amine is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a dimethylamine group at the 4-position. The dimethylamine substituent enhances lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

N,N-dimethyl-1-benzothiophen-4-amine

InChI

InChI=1S/C10H11NS/c1-11(2)9-4-3-5-10-8(9)6-7-12-10/h3-7H,1-2H3

InChI Key

DRBJZRYXDZDBCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CSC2=CC=C1

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization via Dehydrogenative C–S Bond Formation from Thioamides

  • Method Overview:
    A direct synthesis of aminobenzo[b]thiophenes, including N,N-dimethyl derivatives, can be achieved from substituted thioamides of 2-arylacetic acids. This method uses an intramolecular cross-dehydrogenative cyclization mediated by hypervalent iodine(III) reagents, specifically hydroxy(tosyloxy)iodobenzene (HTIB, also known as Koser’s reagent).

  • Reaction Conditions:

    • Starting materials: Substituted thioamides derived from 2-arylacetic acids.
    • Reagent: HTIB (Koser’s reagent).
    • Conditions: Mild, metal-free, oxidative cyclization.
    • Mechanism: Intramolecular C–S bond formation via oxidative cyclization.
  • Advantages:

    • Operationally simple and metal-free.
    • Tolerates a variety of substituents, allowing structural diversification.
    • Fast reaction times.
  • Yields and Scope:

    • The method has been reported to provide good yields of 2-aminobenzo[b]thiophenes, including N,N-dimethyl derivatives (e.g., N,N-dimethylbenzo[b]thiophen-2-amine).
    • Although the cited work focuses on 2-substituted derivatives, the approach is adaptable for 4-substituted analogues with appropriate precursor design.
  • Reference:
    Georg Thieme Verlag publication, 2025.

Copper(I)-Catalyzed Ullmann-Type C–N Coupling of Halogenated Benzo[b]thiophenes

  • Method Overview:
    N,N-Dimethylbenzo[b]thiophen-4-amine can be synthesized via copper(I)-catalyzed Ullmann coupling of 4-bromobenzo[b]thiophene derivatives with dimethylamine or N,N-dimethylamine sources.

  • Reaction Conditions:

    • Starting materials: 4-bromobenzo[b]thiophene or dibenzothiophene derivatives.
    • Catalyst: Copper(I) oxide (Cu2O) or other copper(I) salts.
    • Solvent: N-Methyl-2-pyrrolidone (NMP) or similar polar aprotic solvents.
    • Temperature: Elevated temperatures (~120 °C).
    • Time: Extended reaction times (up to 48 hours).
    • Ligand: Often ligand-free or with simple ligands.
    • Amine source: Aqueous or gaseous dimethylamine or primary/secondary amines.
  • Advantages:

    • Economical catalyst and reagents.
    • Environmentally favorable due to ligand-free conditions.
    • Good yields (e.g., 71% yield for dibenzothiophen-4-amine derivatives).
  • Limitations:

    • Requires elevated temperatures and longer reaction times.
    • Some substrates may require optimization of catalyst loading and solvent.
  • Example Data:

Entry Substrate Catalyst Temp (°C) Time (h) Yield (%) Product
1 4-Bromobenzo[b]thiophene Cu2O (0.4 eq) 120 48 71 This compound

Two-Step Cyclization and Alkylation via Acetimidamide Intermediates

  • Method Overview:
    A multistep synthesis involving the formation of N,N-dimethylacetimidamide intermediates from cyano-substituted benzo[b]thiophenes, followed by cyclization and alkylation to introduce the N,N-dimethylamino group.

  • Step 1: Formation of Acetimidamide Intermediate

    • React cyanoenamines with N,N-dimethylacetamide dimethyl acetal (DMA-DMA) under microwave irradiation to form N,N-dimethylacetimidamide derivatives.
  • Step 2: Cyclization

    • Treat the acetimidamide intermediate with secondary aromatic amines (e.g., p-anisidine) and Lewis acids such as aluminum chloride (AlCl3) in NMP solvent.
    • Heat under microwave irradiation or conventional heating (up to 160–200 °C) to induce intramolecular cyclization forming the benzo[b]thiophene core with an amine substituent.
  • Step 3: Alkylation

    • Alkylate the exocyclic amine with methyl iodide (CH3I) in the presence of sodium hydride (NaH) at low temperature (0 °C) to yield the N,N-dimethyl derivative.
  • Yields:

    • Cyclization yields: ~78%.
    • Alkylation yields: ~86%.
  • Advantages:

    • Allows introduction of various substituents through choice of amine.
    • Microwave-assisted steps enhance reaction speed and yield.
  • Limitations:

    • Requires multiple steps and careful control of reaction conditions.
    • Use of Lewis acids and strong bases necessitates careful handling.
  • Reference:
    PMC article, 2020.

Summary Table of Preparation Methods

Method No. Synthetic Approach Key Reagents/Conditions Yield Range (%) Notes
1 Intramolecular dehydrogenative C–S cyclization Hydroxy(tosyloxy)iodobenzene (HTIB), thioamides Moderate to High Metal-free, mild, fast, versatile
2 Copper(I)-catalyzed Ullmann C–N coupling Cu2O, 4-bromobenzo[b]thiophene, NMP, 120 °C ~70 Ligand-free, economical, longer reaction
3 Two-step cyclization and alkylation DMA-DMA, AlCl3, NMP, microwave heating, CH3I, NaH 78–86 Multistep, microwave-assisted, high yield
4 Preparation of aminoacetals as intermediates 4-chlorobutanal, methanol/ethanol, dimethylamine ~84 Useful intermediates, not direct synthesis

Comprehensive Research Findings and Notes

  • The intramolecular dehydrogenative cyclization using hypervalent iodine reagents represents a modern, efficient, and metal-free route to benzo[b]thiophene amines, including N,N-dimethyl derivatives, with good functional group tolerance and operational simplicity.

  • Ullmann-type copper-catalyzed amination remains a classical, cost-effective method for the synthesis of N-substituted benzo[b]thiophenes, including the 4-amine derivatives, though it requires higher temperatures and longer reaction times.

  • The two-step cyclization and alkylation approach via acetimidamide intermediates offers a flexible synthetic route to this compound derivatives, especially when microwave irradiation is employed to enhance reaction efficiency.

  • The synthesis of 4-(N,N-dimethylamino)butanal acetals provides important precursors for further heterocyclic synthesis, potentially applicable in benzo[b]thiophene scaffold elaboration.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylbenzo[b]thiophen-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzo[b]thiophenes .

Scientific Research Applications

N,N-Dimethylbenzo[b]thiophen-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethylbenzo[b]thiophen-4-amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons
  • Benzo[b]thiophen-4-amine (3la) : Exhibits a ¹H NMR signal at δ 4.04 (broad, 2H, NH₂) and aromatic protons between δ 6.67–7.38 .
  • N-Methyldibenzo[b,d]thiophen-4-amine (5w) : Shows distinct NMR shifts due to methyl substitution (δ 2.12–3.78 for CH₃ groups) .
  • N,N-Dimethyl derivatives : Expected downfield shifts for N(CH₃)₂ protons (~δ 2.8–3.2) and altered aromatic resonance patterns compared to primary amines.

Table 2: Spectroscopic Features

Compound ¹H NMR Key Signals (CDCl₃) HRMS Data (ESI)
Benzo[b]thiophen-4-amine (3la) δ 7.38–7.36 (m, 2H), 6.67 (d, J=8 Hz) Not reported
N-Methyldibenzo[b,d]thiophen-4-amine (5w) δ 3.78–3.75 (m, CH₃), 6.84–6.74 (m, Ar-H) [M+H]⁺: 411.2442
Functional and Application Comparisons
  • Bioactivity : N-Methyldibenzo[b,d]thiophen-4-amine derivatives have been explored as μ-opioid receptor agonists (e.g., compound 13 with HRMS [M+H]⁺ 411.2442) .
  • Electronics : Biphenyl-substituted analogs (e.g., N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine) are used in organic light-emitting diodes (OLEDs) due to their charge-transport properties .
  • Synthetic Versatility : Primary amines like Benzo[b]thiophen-4-amine serve as intermediates for further functionalization, whereas dimethylated derivatives are more stable under harsh reaction conditions .

Q & A

Q. What are the established laboratory synthesis protocols for N,N-Dimethylbenzo[b]thiophen-4-amine?

To synthesize this compound, multi-component reactions under reflux conditions are commonly employed. Key steps include:

  • Amine alkylation : Reacting benzo[b]thiophen-4-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce dimethyl groups .
  • Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product .
  • Yield optimization : Adjusting stoichiometry and reaction time (typically 12-24 hours) to maximize efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

A comprehensive characterization requires:

TechniqueKey ParametersPurposeReference
1H NMR δ 2.3 (s, 6H, N(CH₃)₂), δ 7.1–7.8 (m, aromatic H)Confirm dimethylamino and aromatic protons
13C NMR δ 40.5 (N(CH₃)₂), 115–140 (aromatic carbons)Verify substitution pattern
IR ~1600 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-N)Functional group validation
Mass Spec Molecular ion peak at calculated MW (e.g., m/z 191)Confirm molecular weight

Q. What safety measures are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies .

Advanced Research Questions

Q. How can researchers address inconsistencies in NMR data during synthesis?

  • Replicate experiments : Ensure reaction conditions (temperature, solvent purity) are consistent .
  • Cross-reference literature : Compare observed shifts with published data for analogous benzo[b]thiophene derivatives .
  • Complementary techniques : Use X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Catalyst screening : Test Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the thiophene ring .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Design of Experiments (DoE) : Systematically vary temperature, pressure, and reagent ratios to identify optimal conditions .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution?

  • DFT calculations : Model electron density maps to identify reactive sites (e.g., C-3 position on the thiophene ring) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Data Contradiction Analysis

Q. How should discrepancies between experimental and theoretical melting points be resolved?

  • Purity assessment : Re-crystallize the compound and re-measure melting points using a calibrated apparatus .
  • Literature comparison : Check for polymorphic forms or hydrate formation in similar amines .

Key Notes

  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.

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